N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of imidazo[2,1-b]thiazole, which is a type of heterocyclic compound . These types of compounds are often used as intermediates in the synthesis of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are typically synthesized through a series of reactions involving benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives .Scientific Research Applications
Synthesis and Anticancer Potential
Compounds structurally related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide have been synthesized and evaluated for their potential in cancer therapy. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized, showing potent cytotoxic activities against different cancer cell lines, including breast cancer cells. These compounds' molecular modeling and anticancer screening highlighted their potential as therapeutic agents, with some derivatives exhibiting significant cytotoxic results compared to reference drugs like 5-fluorouracil (Abu-Melha, 2021).
Antimicrobial Activity
Another significant application of compounds similar to this compound is in antimicrobial research. Studies have shown these compounds' efficacy against various pathogens. For example, thiazole derivatives were synthesized and tested for their antimicrobial effects against foodborne Gram-positive and Gram-negative bacteria, as well as Candida and Aspergillus species, demonstrating considerable antimicrobial activity (Cankilic & Yurttaş, 2017).
Drug Design and Development
The structural features of this compound and its derivatives have been explored in drug design, particularly focusing on improving metabolic stability and addressing pharmacokinetic concerns. For example, research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles, including compounds structurally related to the aforementioned chemical, to enhance metabolic stability and reduce deacetylation, a common metabolic pathway (Stec et al., 2011).
Future Directions
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS2/c1-12-17(10-21-18(24)9-15-3-2-8-25-15)26-19-22-16(11-23(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAIKKHUZVXJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.